molecular formula C8H10N2O2 B8770276 N-(4-Aminophenyl)glycine

N-(4-Aminophenyl)glycine

Cat. No. B8770276
M. Wt: 166.18 g/mol
InChI Key: KRAWOYVPVQRUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06630004B1

Procedure details

1 g (5 mmol) of (4-nitrophenyl)glycine is dissolved in 20 ml of ethanol, 5 ml of water and 2.5 ml (2.5 eq) of 5N hydrochloric acid in a 250 ml glass reactor (Paar apparatus). 1 g of palladium-on-charcoal (50% moisture and 10% active) is then introduced. The mixture is hydrogenated under a pressure of approximately 2.76×105 Pa for 1 hour 30 minutes at a temperature of 20° C. After filtering through celite, the filtrate is evaporated to dryness. A white solid is obtained which is taken up in 50 ml of acetone, filtered and dried under vacuum at 40° C. 0.95 g of a white powder is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:6][CH:5]=1)([O-])=O.O.Cl>C(O)C.CC(C)=O.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NCC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering through celite
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
A white solid is obtained which
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=CC=C(C=C1)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: CALCULATEDPERCENTYIELD 114.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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